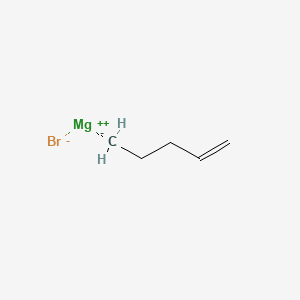![molecular formula C12H12F3NO4 B1611465 Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate CAS No. 27240-49-9](/img/structure/B1611465.png)
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate
Overview
Description
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzyloxycarbonyl protecting group, and an alaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate typically involves the following steps:
Protection of Alanine: Alanine is first protected by reacting it with benzyl chloroformate to form N-[(benzyloxy)carbonyl]alanine.
Introduction of Trifluoromethyl Group: The protected alanine is then subjected to trifluoromethylation using a suitable trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves esterification of the trifluoromethylated product with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, replacing it with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals, especially those requiring fluorinated analogs for improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzyloxycarbonyl group can protect reactive sites during chemical reactions. These features make it a valuable intermediate in the synthesis of biologically active molecules.
Comparison with Similar Compounds
Methyl 3,3,3-trifluoroalaninate: Lacks the benzyloxycarbonyl protecting group, making it less stable in certain reactions.
N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalanine: Does not have the methyl ester group, which can affect its reactivity and solubility.
Uniqueness: Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate is unique due to the combination of the trifluoromethyl group, benzyloxycarbonyl protecting group, and alaninate moiety. This combination imparts specific chemical properties that make it suitable for a wide range of applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-19-10(17)9(12(13,14)15)16-11(18)20-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,16,18)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHMLACUUBNDDD-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441543 | |
| Record name | CTK4F9319 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27240-49-9 | |
| Record name | CTK4F9319 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



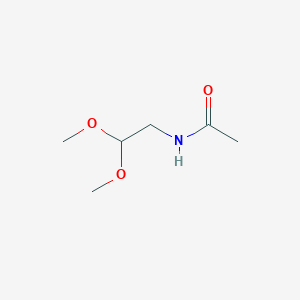


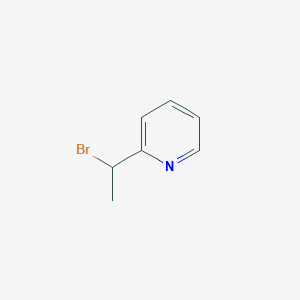

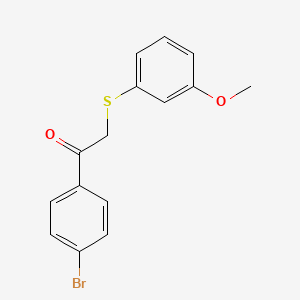
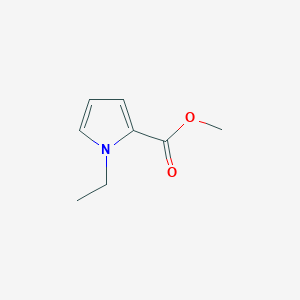


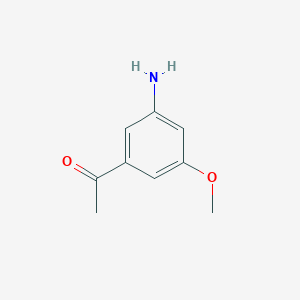
![2-[(2E)-2-Benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B1611402.png)

